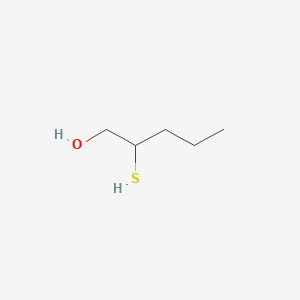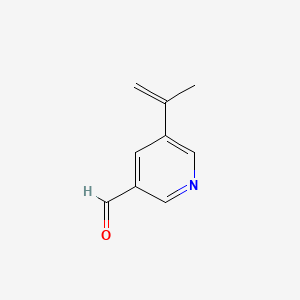![molecular formula C14H16ClN B15307681 ({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)
({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a biphenyl group attached to a methylamine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride typically involves the reaction of 3-bromomethylbiphenyl with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for strong binding interactions, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Benzylamine hydrochloride
- Phenethylamine hydrochloride
- Diphenylamine hydrochloride
Comparison
({[1,1’-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride is unique due to the presence of the biphenyl group, which provides enhanced binding interactions compared to simpler amines like benzylamine hydrochloride. This makes it more effective in applications requiring strong molecular interactions, such as enzyme inhibition or receptor binding studies.
特性
分子式 |
C14H16ClN |
|---|---|
分子量 |
233.73 g/mol |
IUPAC名 |
N-methyl-1-(3-phenylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H15N.ClH/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13;/h2-10,15H,11H2,1H3;1H |
InChIキー |
LYGBIIRZHPKECH-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=CC=C1)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)


![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)



![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)

![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
